甲基3,5-二羟基苯甲酸酯

概述

描述

Methyl 3,5-dihydroxybenzoate is a slightly yellow to beige fine crystalline powder . It is the methyl ester of 3,5-Dihydroxybenzoic Acid with potential antifeedant activity for pine weevil, Hylobius abietis . It has been used in the synthesis of cored dendrimers .

Synthesis Analysis

Methyl 3,5-dihydroxybenzoate has been used in the synthesis of cored dendrimers . It was also used in the preparation of bis (5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether .Molecular Structure Analysis

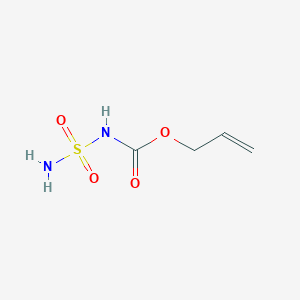

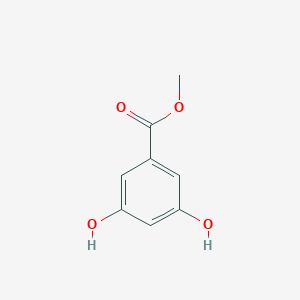

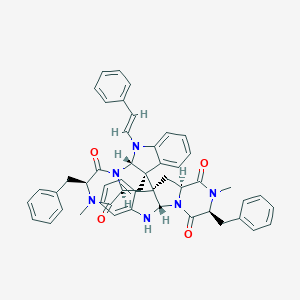

The molecular formula of Methyl 3,5-dihydroxybenzoate is C8H8O4 . The InChI string is InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 and the Canonical SMILES string is COC(=O)C1=CC(=CC(=C1)O)O .Chemical Reactions Analysis

Methyl 3,5-dihydroxybenzoate has been used in the synthesis of cored dendrimers . It was also used in the preparation of bis (5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether . A study has shown that introducing a para-methyl group resulted in a significant activity loss, with only 15.22% inhibition observed at 100 µM .Physical And Chemical Properties Analysis

Methyl 3,5-dihydroxybenzoate is a slightly yellow to beige fine crystalline powder . Its molecular weight is 168.15 g/mol .科学研究应用

Synthesis of Cored Dendrimers

Methyl 3,5-dihydroxybenzoate: is utilized in the synthesis of cored dendrimers . Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, gene therapy, and as contrast agents in medical imaging. The compound’s role in forming the core structure is crucial due to its reactivity and the presence of multiple functional groups that can be further modified.

Preparation of Crown Ethers

This compound is also instrumental in preparing semi-rigid 32-membered ring diester crown ethers, specifically bis(5-carbomethoxy-1,3-phenylene)-32-crown-10 . Crown ethers are cyclic chemical compounds that can form complexes with cations, particularly alkali metal ions, and find applications in phase transfer catalysis and as ion-selective sensors.

Ribonucleotide Reductase Inhibition

Methyl 3,5-dihydroxybenzoate: has been studied for its ability to inhibit ribonucleotide reductase . This enzyme is essential for DNA synthesis and repair, making it a target for anticancer drugs. Inhibitors of ribonucleotide reductase can potentially be used to control the growth of cancer cells.

Anti-tumor Activity

The anti-tumor activity of Methyl 3,5-dihydroxybenzoate is another significant area of research . By studying its effects on tumor cells, researchers can develop new therapeutic strategies for cancer treatment. Its mechanism of action may involve the disruption of cellular processes that are vital for tumor growth and proliferation.

作用机制

Target of Action

Methyl 3,5-dihydroxybenzoate (MDHB) is a biochemical reagent that has been studied for its potential to inhibit ribonucleotide reductase . Ribonucleotide reductase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target in cancer research .

Mode of Action

It has been suggested that mdhb interacts with its target, ribonucleotide reductase, leading to the inhibition of this enzyme . This inhibition could potentially disrupt DNA synthesis and repair, thereby exerting anti-tumor activity .

Biochemical Pathways

This could lead to downstream effects such as the disruption of cell proliferation and potentially, the induction of apoptosis in cancer cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The time to peak concentration (Tmax) ranges from 0.033 to 0.07 hours, and the elimination half-life (t1/2z) ranges from 0.153 to 1.291 hours . The oral bioavailability of MDHB is approximately 23% . Furthermore, MDHB is capable of permeating the blood-brain barrier (BBB), indicating its potential use in treating neurodegenerative diseases .

Result of Action

The molecular and cellular effects of MDHB’s action are largely dependent on its interaction with ribonucleotide reductase. By inhibiting this enzyme, MDHB could potentially disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDHB. For instance, the compound should be stored under nitrogen at 4°C to maintain its stability . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, could potentially alter the compound’s structure and subsequently, its efficacy

安全和危害

Methyl 3,5-dihydroxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

methyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFYQUEEMZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062208 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dihydroxybenzoate | |

CAS RN |

2150-44-9 | |

| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?

A1: Methyl 3,5-dihydroxybenzoate serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using methyl 3,5-dihydroxybenzoate along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized methyl 3,5-dihydroxybenzoate to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].

Q2: How does the structure of methyl 3,5-dihydroxybenzoate influence its ability to form self-assembled structures?

A2: Methyl 3,5-dihydroxybenzoate can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of methyl 3,5-dihydroxybenzoate as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].

Q3: Are there any studies exploring the enzymatic modification of methyl 3,5-dihydroxybenzoate?

A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify methyl 3,5-dihydroxybenzoate. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze methyl 3,5-dihydroxybenzoate along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying methyl 3,5-dihydroxybenzoate and similar compounds for various applications.

Q4: What is the role of methyl 3,5-dihydroxybenzoate in the synthesis of complex natural products?

A4: Methyl 3,5-dihydroxybenzoate serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from methyl 3,5-dihydroxybenzoate []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of methyl 3,5-dihydroxybenzoate as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].

Q5: How does methyl 3,5-dihydroxybenzoate behave in high-temperature ionic liquids?

A5: Interestingly, methyl 3,5-dihydroxybenzoate dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].

Q6: Has methyl 3,5-dihydroxybenzoate been found in any fermented products?

A6: Research has identified methyl 3,5-dihydroxybenzoate as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like methyl 3,5-dihydroxybenzoate.

Q7: Can methyl 3,5-dihydroxybenzoate be used to synthesize dendrimers with specific functionalities?

A7: Yes, researchers have successfully used methyl 3,5-dihydroxybenzoate to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using methyl 3,5-dihydroxybenzoate as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.

Q8: What are the advantages of using methyl 3,5-dihydroxybenzoate in multi-step organic synthesis?

A8: Methyl 3,5-dihydroxybenzoate proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of methyl 3,5-dihydroxybenzoate for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].

Q9: Has methyl 3,5-dihydroxybenzoate been identified in biological samples?

A9: While not explicitly mentioned in the provided research, methyl 3,5-dihydroxybenzoate has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)